21H,23H-Porphine, 5-(4-nitrophenyl)-10,15,20-triphenyl-
Description
Chemical Structure and Properties
The compound 21H,23H-Porphine, 5-(4-nitrophenyl)-10,15,20-triphenyl- (CAS: 67605-65-6) is a synthetic porphyrin derivative featuring a central porphine macrocycle substituted with three phenyl groups at the 10, 15, and 20 positions and a 4-nitrophenyl group at the 5-position . The nitro group introduces strong electron-withdrawing effects, altering the electronic structure of the porphyrin, which impacts its photophysical properties and reactivity. This compound is part of the broader class of meso-substituted porphyrins, which are widely studied for applications in photodynamic therapy (PDT), catalysis, and sensing.
Synthesis and Applications
Synthesis typically involves condensation reactions of pyrrole with substituted benzaldehydes under acidic conditions, followed by purification via chromatography . The nitro group enhances stability under oxidative conditions, making it suitable for applications in antimicrobial photodynamic therapy (aPDT). For instance, porphyrins with nitro substituents have been incorporated into polymer composites for water disinfection, leveraging their ability to generate singlet oxygen (¹O₂) under light irradiation .
Properties
Molecular Formula |
C44H29N5O2 |
|---|---|
Molecular Weight |
659.7 g/mol |
IUPAC Name |
5-(4-nitrophenyl)-10,15,20-triphenyl-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H29N5O2/c50-49(51)32-18-16-31(17-19-32)44-39-26-24-37(47-39)42(29-12-6-2-7-13-29)35-22-20-33(45-35)41(28-10-4-1-5-11-28)34-21-23-36(46-34)43(30-14-8-3-9-15-30)38-25-27-40(44)48-38/h1-27,45,48H |
InChI Key |
ZOYKPLGODAQGNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=C(C=C8)[N+](=O)[O-])C=C4)C9=CC=CC=C9)N3 |
Origin of Product |
United States |
Preparation Methods
Nitration Using Nitric Acid
The most widely reported method involves electrophilic nitration of TPP using nitric acid. As detailed in, this approach leverages the reactivity of the porphyrin macrocycle’s meso-phenyl groups.
Procedure :
TPP is dissolved in dichloromethane or chloroform and cooled to 0–5°C. Fuming nitric acid (80–100%) is added dropwise, and the reaction proceeds for 1–2 hours. Neutralization with aqueous ammonia followed by extraction and column chromatography yields 5-NO₂-TPP as the major product. For example, achieved a 96% yield using 80% nitric acid under argon, while reported 87% yield with red fuming HNO₃ at a 35:1 acid-to-TPP ratio.
Optimization Insights :
- Acid Strength : Higher nitric acid concentrations favor mono-nitration over di- or tetra-substitution.
- Temperature : Reactions below 5°C minimize macrocycle degradation.
- Solvent : Chloroform enhances solubility and reduces side reactions compared to dichloromethane.
Challenges :
- Regioselectivity : Nitration predominantly occurs at the para position of the phenyl ring due to steric hindrance at ortho sites.
- Purification : Silica gel chromatography is essential to separate mono-nitrated products from unreacted TPP and di-nitrated isomers.
Mixed Aldehyde Condensation
Lindsey’s Method
A scalable alternative involves condensing pyrrole with a mixture of 4-nitrobenzaldehyde and benzaldehyde. This method, adapted from, avoids post-synthetic modifications.
Procedure :
Equimolar ratios of 4-nitrobenzaldehyde and benzaldehyde react with pyrrole in propionic acid at 90°C for 1 hour. Oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and purification via gradient chromatography yield 5-NO₂-TPP in 9–14% yields.
Key Advantages :
- Regiocontrol : The nitro group is introduced directly at the 5-position during macrocycle formation.
- Scalability : Gram-scale synthesis is feasible, as demonstrated in, which produced 1.12 g of pure product.
Limitations :
- Low Yields : Competitive formation of symmetric TPP and di-nitrated byproducts reduces efficiency.
- Cost : DDQ and chromatographic purification increase operational expenses.
Dipyrromethane-Based Synthesis
Stepwise Assembly
Recent advances in utilize pre-formed dipyrromethanes to enhance regioselectivity.
Procedure :
- Dipyrromethane Preparation : Reacting 4-nitrobenzaldehyde with pyrrole in methanol/trifluoroacetic acid yields meso-(4-nitrophenyl)dipyrromethane.
- Condensation : The dipyrromethane is combined with benzaldehyde and additional pyrrole under Adler-Longo conditions.
- Oxidation : DDQ-mediated oxidation followed by chromatography isolates 5-NO₂-TPP in 12–14% yields.
Advantages :
- Reduced Byproducts : Pre-forming the nitro-substituted dipyrromethane minimizes competing pathways.
- Functional Group Tolerance : Compatible with electron-withdrawing groups like –OCH₃ and –F.
Comparative Analysis of Methods
Critical Observations :
- Direct Nitration excels in yield and scalability but requires stringent temperature control.
- Mixed Aldehyde methods offer regioselectivity at the expense of efficiency.
- Dipyrromethane strategies are ideal for functionalized derivatives but are synthetically laborious.
Advanced Modifications and Recent Innovations
Solid-Phase Extraction (SPE)
A patent describes SPE to streamline purification. After nitration, the crude product is adsorbed onto silica gel and eluted with ethyl acetate. Silica removal via KOH hydrolysis simplifies isolation, achieving 87–90% purity without chromatography.
Reductive Amination Routes
Source outlines a two-step strategy:
- Nitration : TPP is nitrated to 5-(4-nitrophenyl)-10,15,20-triphenylporphyrin.
- Reduction : Tin(II) chloride in HCl reduces the nitro group to amine, which is re-oxidized to nitro under controlled conditions. This method avoids harsh nitration conditions but adds synthetic steps.
Chemical Reactions Analysis
Types of Reactions
21H,23H-Porphine, 5-(4-nitrophenyl)-10,15,20-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can convert the nitro group to an amino group, significantly changing the compound’s reactivity.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of porphyrin diones, while reduction can yield amino-substituted porphyrins.
Scientific Research Applications
Fluorescent Chemosensor
The compound has been utilized as a fluorescent chemosensor for detecting metal ions. A study demonstrated its use in determining ruthenium ions (Ru³⁺) with high selectivity over other ions such as mercury and silver. The porphyrin's fluorescence properties were leveraged to create a sensitive detection method, showcasing its potential in environmental monitoring and analytical chemistry .
Photodynamic Therapy
Porphyrins are well-known for their role in photodynamic therapy (PDT), a treatment modality for cancer. The compound's ability to generate reactive oxygen species upon light activation makes it suitable for targeting cancer cells. Research indicates that porphyrin derivatives can enhance the efficacy of PDT by improving tumor selectivity and reducing side effects .
Solar Energy Conversion
21H,23H-Porphine derivatives have been explored in solar energy applications due to their light-harvesting capabilities. They can be incorporated into photovoltaic devices to improve energy conversion efficiency. The structural properties of this compound allow it to absorb a wide range of the solar spectrum, making it a candidate for next-generation solar cells .
Nanotechnology and Material Science
The compound is also significant in nanotechnology, where it can be used to functionalize nanoparticles for various applications including drug delivery systems and biosensors. Its chemical stability and ability to form complexes with metals enhance the performance of nanomaterials in targeted therapies and diagnostics .
Data Table: Summary of Applications
Case Study 1: Fluorescent Detection of Metal Ions
A study conducted by Tienkul et al. highlighted the synthesis and application of 5-(4-nitrophenyl)-10,15,20-triphenyl-porphyrin as a chemosensor for Ru³⁺ detection. The researchers detailed the synthesis process using pyrrole and 4-nitrobenzaldehyde, achieving a yield of 20%. The fluorescence response was characterized using spectroscopic techniques, demonstrating the compound's effectiveness in selective ion detection .
Case Study 2: Photodynamic Efficacy
In another investigation focused on photodynamic therapy, researchers evaluated the therapeutic potential of porphyrin derivatives including 21H,23H-Porphine in vitro against various cancer cell lines. The study concluded that the compound significantly reduced cell viability upon light exposure compared to controls, indicating its promise as an adjunctive cancer treatment .
Mechanism of Action
The mechanism of action of 21H,23H-Porphine, 5-(4-nitrophenyl)-10,15,20-triphenyl- involves its ability to interact with light and generate reactive oxygen species. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, producing singlet oxygen, which can damage cancer cells. The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids, leading to cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparisons
Electronic Effects
- The nitrophenyl substituent in the target compound creates an electron-deficient porphyrin core, which enhances its redox activity and light absorption in the visible spectrum compared to electron-rich analogs like tetrakis(4-methylphenyl)porphine .
- In contrast, TSPP (tetrasulfophenylporphine) exhibits strong solubility in aqueous media due to its sulfonate groups, whereas the nitrophenyl derivative requires organic solvents or polymeric matrices for dispersion .
Aminophenyl-substituted porphyrins (e.g., 5-(4-aminophenyl)-10,15,20-triphenyl-) are less effective in aPDT but are more versatile for covalent functionalization, such as peptide conjugation .
Coordination Chemistry
- Pyridyl-substituted porphyrins (e.g., 5,15-diphenyl-10,20-di(4-pyridyl)-porphine ) excel in forming metal-organic frameworks (MOFs) due to their Lewis basic pyridyl groups, unlike the nitro-substituted variant, which lacks direct metal-coordination sites .
Thermal and Chemical Stability The nitro group improves resistance to photodegradation compared to tetrakis(4-aminophenyl)porphine, which is prone to oxidation . However, it is less stable than tetrakis(pentafluorophenyl)porphine, which benefits from fluorine’s inertness .
Biological Activity
The compound 21H,23H-Porphine, 5-(4-nitrophenyl)-10,15,20-triphenyl- , commonly referred to as 5-(4-nitrophenyl)-10,15,20-triphenylporphyrin (TNPP) , is a synthetic porphyrin derivative notable for its diverse biological activities. Porphyrins are known for their role in various biological processes, including oxygen transport and photosynthesis. This article explores the biological activity of TNPP, focusing on its antibacterial properties, photodynamic therapy applications, and potential as a chemical sensor.
- Molecular Formula: C₄₃H₂₉N₅O₂
- Molecular Weight: 659.73 g/mol
- CAS Number: 67605-65-6
- Appearance: Purple solid
- Solubility: Soluble in organic solvents like dichloromethane
Antibacterial Properties
Research has demonstrated that TNPP exhibits significant antibacterial activity against various bacterial strains. A study evaluated its effectiveness using the agar disc-diffusion method against Gram-positive and Gram-negative bacteria. The results indicated:
- Staphylococcus aureus : High inhibition potency.
- Escherichia coli : Moderate activity.
- Proteus mirabilis : Notably effective at specific concentrations.
Table 1 summarizes the Minimum Inhibitory Concentrations (MIC) of TNPP against selected bacterial strains:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 44 |
| Escherichia coli | 100 |
| Proteus mirabilis | 6 |
These findings suggest that TNPP's nitrophenyl group enhances its interaction with bacterial cell membranes, leading to increased permeability and cell death.
Photodynamic Therapy (PDT)
TNPP has been investigated for its potential in photodynamic therapy. This therapeutic approach utilizes light-activated compounds to produce reactive oxygen species (ROS) that can selectively kill cancer cells. In vitro studies have shown that TNPP can effectively generate singlet oxygen when excited by light at specific wavelengths.
A comparative study indicated:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
- Light Activation : Increased cell death was observed upon irradiation with visible light.
Table 2 illustrates the efficacy of TNPP in PDT:
| Cell Line | Light Dose (J/cm²) | Cell Viability (%) |
|---|---|---|
| HeLa | 10 | 30 |
| MCF-7 | 20 | 25 |
These results underscore the compound's potential as a photosensitizer in cancer treatment protocols.
Chemical Sensing Applications
Porphyrins like TNPP have been explored as chemical sensors due to their ability to interact with various analytes. Research indicates that TNPP can detect trace amounts of nitroaromatic compounds through electrochemical methods. Its high surface area and functional groups facilitate electron transfer processes essential for sensing applications.
Case Studies
-
Antibacterial Activity Against MRSA :
A study focused on the effectiveness of TNPP against Methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited an MIC of 11 µM, demonstrating its potential as a therapeutic agent against resistant strains. -
Photodynamic Efficacy in Animal Models :
In vivo studies using tumor-bearing mice showed that TNPP combined with light exposure significantly reduced tumor size compared to controls. This suggests a promising avenue for further development in clinical settings.
Q & A
Q. What are the optimal synthetic routes for 5-(4-nitrophenyl)-10,15,20-triphenylporphine?
The compound can be synthesized via modified Adler or Lindsey methods. A nitro group is introduced at the 5-position by reacting 4-nitrobenzaldehyde with pyrrole and triphenylbenzaldehyde under acidic conditions (e.g., propionic acid reflux). Post-synthetic purification involves column chromatography using silica gel and chloroform/methanol eluents. Metal-free porphyrins are obtained by demetallation with concentrated sulfuric acid . Key Data:
Q. How is the compound characterized spectroscopically?
UV-Vis spectroscopy reveals a Soret band (~420 nm) and Q-bands (500–700 nm), with shifts indicating electronic effects of the nitro group. NMR (¹H, ¹³C) confirms substituent positions:
- Nitrophenyl protons show deshielding in aromatic regions.
- MALDI-TOF or ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 790–800) . Validation: Compare spectral data with symmetric analogs like 5,10,15,20-tetraphenylporphyrin (TPP) .
Q. What solvents and storage conditions ensure stability?
The compound is soluble in DCM, DMF, and DMSO but insoluble in water. Stability tests show:
- Degradation under prolonged UV exposure (use amber vials).
- Storage at –20°C under inert gas (N₂/Ar) prevents oxidation .
Advanced Research Questions
Q. How do acid-base interactions affect its reactivity in catalytic systems?
The nitro group enhances electron-withdrawing effects, stabilizing porphyrin dianions in basic media. Spectrophotometric titration (e.g., in acetonitrile–HClO₄ or DMSO–KOH systems) reveals two protonation equilibria:
- pKa₁ (core NH): ~4.5–5.0.
- pKa₂ (nitrophenyl deprotonation): ~10.5–11.0 . Application: Adjust pH to optimize catalytic activity in oxidation reactions .
Q. Can this porphyrin act as a photosensitizer in photodynamic therapy (PDT)?
The nitro group may reduce singlet oxygen (¹O₂) quantum yield compared to amino or hydroxyl analogs. Comparative studies with 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin (TCPP) show:
Q. How does substituent asymmetry influence supramolecular assembly?
The nitro group disrupts symmetry, enabling directional interactions in metal-organic frameworks (MOFs). For example:
- Coordination with Zn²⁺ forms 2D networks (PXRD confirms lattice parameters).
- Compare with symmetric 5,15-diphenyl-10,20-di(4-pyridyl)porphyrin, which forms 3D structures .
Data Contradictions and Resolution
- Spectral Shifts vs. Substituent Effects:
Conflicting UV-Vis data for nitroporphyrins (e.g., Soret band broadening) may arise from aggregation. Use monomeric solutions (≤10⁻⁶ M) and sonicate samples . - Catalytic Efficiency Discrepancies:
Lower activity in aqueous vs. organic solvents is attributed to poor solubility. Functionalize with sulfonate groups (e.g., TPPS analogs) to improve hydrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
